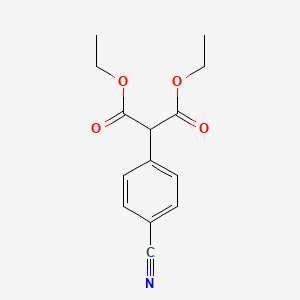

Diethyl 2-(4-cyanophenyl)malonate

Description

Diethyl 2-(4-cyanophenyl)malonate is a malonic acid derivative where the central carbon atom of the malonate core is substituted with a 4-cyanophenyl group. This compound is primarily utilized as a synthetic intermediate in organic chemistry, particularly in the preparation of liquid crystals and heterocyclic frameworks. Its synthesis typically involves alkylation of diethyl malonate under phase-transfer catalysis, followed by cyclocondensation with aldehydes to form dioxane derivatives .

Properties

IUPAC Name |

diethyl 2-(4-cyanophenyl)propanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO4/c1-3-18-13(16)12(14(17)19-4-2)11-7-5-10(9-15)6-8-11/h5-8,12H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKGWMWFGOLJWRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C1=CC=C(C=C1)C#N)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80471431 | |

| Record name | Diethyl (4-cyanophenyl)propanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80471431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

201404-26-4 | |

| Record name | Diethyl (4-cyanophenyl)propanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80471431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl 2-(4-cyanophenyl)malonate can be synthesized through the alkylation of diethyl malonate with 4-cyanobenzyl bromide in the presence of a base such as sodium ethoxide. The reaction typically proceeds via the formation of an enolate intermediate, which then undergoes nucleophilic substitution with the alkyl halide .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but often employs optimized conditions to enhance yield and purity. This may include the use of microwave-assisted synthesis to reduce reaction times and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

Diethyl 2-(4-cyanophenyl)malonate undergoes various chemical reactions, including:

Alkylation: The compound can be further alkylated at the α-position using alkyl halides in the presence of a base.

Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids.

Decarboxylation: Upon heating, the compound can undergo decarboxylation to form substituted phenylacetic acids.

Common Reagents and Conditions

Bases: Sodium ethoxide, potassium tert-butoxide

Acids: Hydrochloric acid, sulfuric acid

Solvents: Ethanol, dimethyl sulfoxide (DMSO), tetrahydrofuran (THF)

Major Products

Alkylation: α-Substituted diethyl malonates

Hydrolysis: 4-cyanophenylmalonic acid

Decarboxylation: 4-cyanophenylacetic acid

Scientific Research Applications

Diethyl 2-(4-cyanophenyl)malonate is utilized in various scientific research fields:

Mechanism of Action

The mechanism of action of diethyl 2-(4-cyanophenyl)malonate in chemical reactions typically involves the formation of enolate intermediates. These intermediates can undergo nucleophilic substitution, addition, or elimination reactions depending on the reaction conditions and reagents used . The molecular targets and pathways involved are primarily related to its reactivity as a malonate ester, enabling it to participate in various carbon-carbon bond-forming reactions .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Table 1: Comparative Overview of Diethyl 2-(4-Cyanophenyl)malonate and Analogs

Physicochemical Properties

- Thermal Stability: The 4-cyanophenyl group enhances thermal stability in liquid crystals, as evidenced by differential scanning calorimetry (DSC) showing distinct phase transitions (e.g., 5-pentyl-2-(4-cyanophenyl)-1,3-dioxane) .

- Volatility: Bulky substituents like 4-cyanophenyl reduce volatility compared to simpler malonates (e.g., diethyl malonate complexes with Hf/Zr melt at 62°C ).

- Solubility: Ethyl esters (e.g., diethyl malonate) exhibit better organic solubility than dimethyl analogs, facilitating reactions in nonpolar solvents .

Application-Specific Performance

- Liquid Crystals: this compound derivatives yield liquid crystals with high transition temperatures (>90% yield in cyclocondensation) . In contrast, alkyl-substituted analogs (e.g., diethyl 2-pentylmalonate) prioritize phase behavior tailored for display technologies.

- Pharmaceuticals: Ethoxymethylene and anilino-substituted malonates are preferred for antibacterial quinolones and amino acid protection, leveraging their cyclization efficiency .

- Materials Science: Malonate precursors with smaller substituents (e.g., diethyl malonate) are optimal for metal-organic chemical vapor deposition (MOCVD) due to high volatility, whereas bulkier groups like 4-cyanophenyl may limit film growth .

Biological Activity

Diethyl 2-(4-cyanophenyl)malonate is an organic compound with significant potential in medicinal chemistry and biological research. Its unique structure, characterized by the presence of a cyano group and two ethyl ester groups, makes it a versatile building block for the synthesis of biologically active compounds. This article explores its biological activity, mechanisms of action, and applications in various fields.

Chemical Structure and Properties

- Molecular Formula : C14H15NO4

- Molecular Weight : 273.28 g/mol

- Key Functional Groups :

- Cyano group (-C≡N)

- Ethyl ester groups (-COOEt)

The presence of the cyano group enhances the compound's reactivity, influencing its biological activity and making it particularly interesting for pharmaceutical applications.

This compound operates through several mechanisms depending on its application:

- Prodrug Activity : It may act as a prodrug, releasing active metabolites that interact with specific molecular targets such as enzymes or receptors.

- Binding Affinity : The cyanophenyl group can enhance binding affinity and specificity for biological targets, which is crucial in drug design.

- Metabolic Pathways : The compound can undergo oxidation to form carboxylic acids or reduction to yield amines, which may have distinct biological activities.

Medicinal Chemistry

This compound has been utilized in the synthesis of various pharmaceutical intermediates:

- Enzyme Inhibitors : Its derivatives have shown potential as inhibitors for enzymes involved in metabolic pathways, particularly in cancer and neurodegenerative diseases.

- Receptor Ligands : The compound can be modified to create ligands targeting specific receptors, aiding in drug development for conditions such as hypertension and neurological disorders.

Case Studies

- Synthesis of Anticancer Agents :

- Neuroprotective Effects :

Comparative Analysis of Related Compounds

| Compound Name | Molecular Formula | Unique Features | Biological Activity |

|---|---|---|---|

| Diethyl Malonate | C6H10O4 | Basic structure without substituents | Limited biological activity |

| Diethyl 2-(phenyl)malonate | C12H14O4 | Contains a phenyl group | Moderate activity |

| This compound | C14H15NO4 | Contains a cyano group enhancing reactivity | High potential as enzyme inhibitors |

| Diethyl 2-(3-nitrophenyl)malonate | C14H15N3O5 | Contains a nitro group affecting reactivity | Variable activity based on modifications |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.